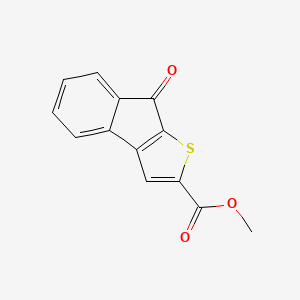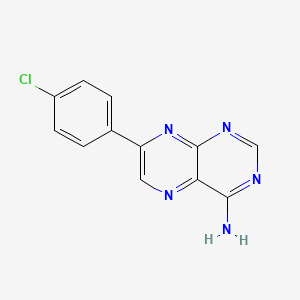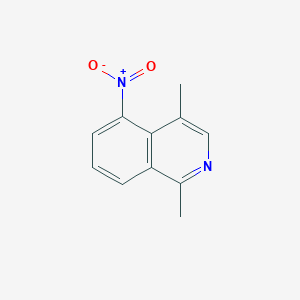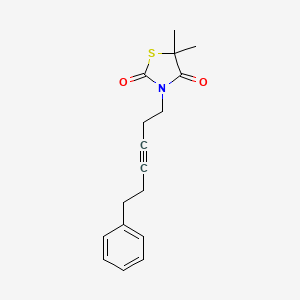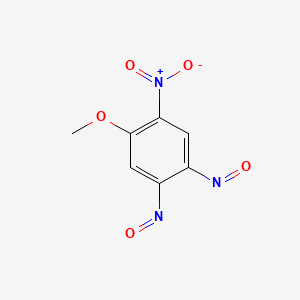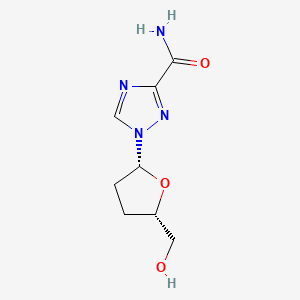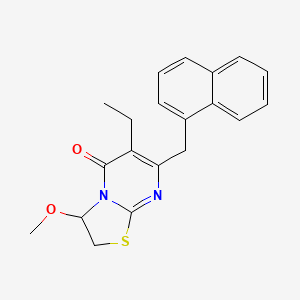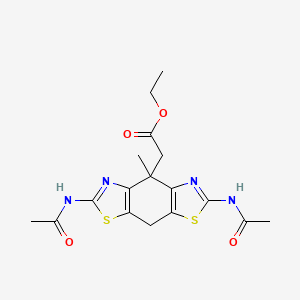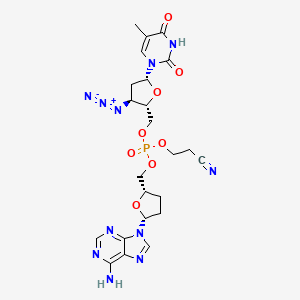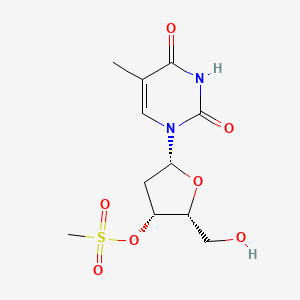
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- is a synthetic nucleoside analog This compound is structurally related to thymidine, a naturally occurring nucleoside
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a suitable sugar derivative, followed by the introduction of the methylsulfonyl group. The pyrimidine base is then coupled to the sugar moiety under acidic or basic conditions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the production of pharmaceuticals and as a research tool in various chemical processes
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: A naturally occurring nucleoside with a similar structure but lacking the methylsulfonyl group.
5-Fluorouracil: An anticancer agent that also targets nucleic acid synthesis but has a different mechanism of action.
Zidovudine: An antiviral drug used to treat HIV, structurally similar but with different substituents.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-3-O-(methylsulfonyl)-beta-D-threo-pentofuranosyl)-5-methyl- lies in its specific modifications, which confer unique chemical and biological properties. The presence of the methylsulfonyl group enhances its reactivity and potential as a therapeutic agent .
Propriétés
Numéro CAS |
94919-65-0 |
|---|---|
Formule moléculaire |
C11H16N2O7S |
Poids moléculaire |
320.32 g/mol |
Nom IUPAC |
[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C11H16N2O7S/c1-6-4-13(11(16)12-10(6)15)9-3-7(8(5-14)19-9)20-21(2,17)18/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8-,9-/m1/s1 |
Clé InChI |
FUTVTSDLQPMPRT-IWSPIJDZSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)OS(=O)(=O)C |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


